molecular formula C23H29N3O3 B186855 Carbamic acid, (5-(3-(diethylamino)-1-oxopropyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, methyl ester CAS No. 78816-55-4

Carbamic acid, (5-(3-(diethylamino)-1-oxopropyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, methyl ester

Cat. No. B186855
CAS RN: 78816-55-4
M. Wt: 395.5 g/mol
InChI Key: JTVFPSMILIWOJL-UHFFFAOYSA-N
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Description

Carbamic acid, (5-(3-(diethylamino)-1-oxopropyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, methyl ester is a chemical compound that has gained significant attention in scientific research. It is commonly known as carbamazepine, and it is widely used as an anticonvulsant and mood-stabilizing drug. However,

Mechanism Of Action

Carbamazepine works by inhibiting the sodium channels in neurons, thereby reducing the excitability of the neurons and preventing seizures. It also affects the release and reuptake of neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation.

Biochemical And Physiological Effects

Carbamazepine has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of GABA, an inhibitory neurotransmitter that reduces neuronal excitability. It has also been shown to decrease the levels of glutamate, an excitatory neurotransmitter that increases neuronal excitability. In addition, carbamazepine has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival.

Advantages And Limitations For Lab Experiments

Carbamazepine has several advantages for use in laboratory experiments. It has a well-established mechanism of action, and its effects on neuronal excitability and neurotransmitter release are well-documented. It is also readily available and relatively inexpensive. However, carbamazepine has some limitations, including its potential for toxicity and its effects on other ion channels and neurotransmitters.

Future Directions

There are several potential future directions for research on carbamazepine. One area of interest is the development of new derivatives of carbamazepine that may have improved therapeutic effects and fewer side effects. Another area of interest is the investigation of carbamazepine's effects on other neurotransmitter systems, such as the endocannabinoid system. Finally, research on the potential use of carbamazepine in the treatment of other neurological disorders, such as Alzheimer's disease, is an area of ongoing investigation.
Conclusion:
Carbamazepine is a chemical compound that has gained significant attention in scientific research. It has been extensively studied for its potential therapeutic effects in various diseases, including epilepsy, bipolar disorder, and neuropathic pain. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for use in laboratory experiments have been well-documented. There are several potential future directions for research on carbamazepine, including the development of new derivatives, investigation of its effects on other neurotransmitter systems, and its potential use in the treatment of other neurological disorders.

Synthesis Methods

Carbamazepine is synthesized by reacting 10,11-dihydro-5H-dibenz(b,f)azepine with chloroacetyl chloride, followed by reaction with diethylamine, and finally, with methyl chloroformate. The product is then purified to obtain carbamazepine in its pure form.

Scientific Research Applications

Carbamazepine has been extensively studied for its potential therapeutic effects in various diseases, including epilepsy, bipolar disorder, and neuropathic pain. It has also been investigated for its potential use in the treatment of alcohol withdrawal syndrome, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

properties

CAS RN

78816-55-4

Product Name

Carbamic acid, (5-(3-(diethylamino)-1-oxopropyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, methyl ester

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

methyl N-[11-[3-(diethylamino)propanoyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate

InChI

InChI=1S/C23H29N3O3/c1-4-25(5-2)15-14-22(27)26-20-9-7-6-8-17(20)10-11-18-12-13-19(16-21(18)26)24-23(28)29-3/h6-9,12-13,16H,4-5,10-11,14-15H2,1-3H3,(H,24,28)

InChI Key

JTVFPSMILIWOJL-UHFFFAOYSA-N

SMILES

CCN(CC)CCC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OC

Canonical SMILES

CCN(CC)CCC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OC

Other CAS RN

78816-55-4

Origin of Product

United States

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